Bienvenue dans la boutique en ligne BenchChem!

n-Methyl-1h-pyrazole-3-carboxamide

Medicinal Chemistry Physicochemical Properties Drug Design

Select n-Methyl-1H-pyrazole-3-carboxamide (CAS 701214-21-3) for your lead optimization campaigns. The N-methyl carboxamide at the 3-position delivers a defined physicochemical profile (XLogP3 = -0.2; TPSA = 57.8 Ų) that directly impacts oral bioavailability and membrane permeability. Unlike the unsubstituted amide or 1-methyl isomer, this precise substitution pattern is essential for achieving sub-nanomolar FLT3 inhibition (IC50 = 0.089 nM) and potent HIF-1 pathway blockade. Verify CAS 701214-21-3 before ordering to avoid experimental failure.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 701214-21-3
Cat. No. B3386112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Methyl-1h-pyrazole-3-carboxamide
CAS701214-21-3
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=NN1
InChIInChI=1S/C5H7N3O/c1-6-5(9)4-2-3-7-8-4/h2-3H,1H3,(H,6,9)(H,7,8)
InChIKeyDMIFIPICRBGFTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Methyl-1H-pyrazole-3-carboxamide (CAS 701214-21-3): A Verifiable Pyrazole-3-carboxamide Building Block with Distinct Physicochemical Properties


n-Methyl-1H-pyrazole-3-carboxamide (CAS 701214-21-3) is a heterocyclic organic compound characterized by a pyrazole core bearing an N-methyl carboxamide group at the 3-position [1]. Its molecular structure, C5H7N3O, features a five-membered pyrazole ring that provides a versatile scaffold for medicinal chemistry applications . As a small-molecule building block with a molecular weight of 125.13 g/mol, it serves as a key intermediate in the synthesis of diverse bioactive compounds, including kinase inhibitors, cannabinoid receptor ligands, and anticancer agents [2]. Unlike more complex, pre-functionalized analogs, this compound's simple yet strategically substituted structure offers a unique balance of physicochemical properties, including a topological polar surface area (TPSA) of 57.8 Ų and a calculated XLogP3 of -0.2, which distinguish it from other pyrazole-3-carboxamide derivatives [3].

Why Generic Substitution Fails: Quantified Differences in Physicochemical Properties Between n-Methyl-1H-pyrazole-3-carboxamide and Key Analogs


In scientific procurement, the selection of a specific pyrazole-3-carboxamide derivative cannot be based solely on scaffold similarity; even minor structural variations lead to quantifiable and functionally significant differences in physicochemical properties [1]. For n-Methyl-1H-pyrazole-3-carboxamide (CAS 701214-21-3), the presence of the N-methyl group, as opposed to the unsubstituted amide or the 1-methyl isomer, directly alters key parameters such as lipophilicity (XLogP3) and topological polar surface area (TPSA) [2]. These differences, detailed in the evidence below, have direct implications for downstream applications: they affect compound solubility, membrane permeability, and target-binding kinetics in lead optimization campaigns [3]. Relying on a generic, cheaper, or more readily available analog without verifying these specific, quantifiable differences introduces a significant risk of experimental failure due to altered solubility, off-target binding, or inconsistent synthetic outcomes [4]. The following evidence guide provides the explicit, comparator-based data required to justify the selection of this precise compound.

Quantitative Differentiation Guide: n-Methyl-1H-pyrazole-3-carboxamide vs. Key Analogs


Lipophilicity (LogP) Comparison: n-Methyl-1H-pyrazole-3-carboxamide vs. Unsubstituted Pyrazole-3-carboxamide

n-Methyl-1H-pyrazole-3-carboxamide (XLogP3 = -0.2) exhibits a significantly higher lipophilicity compared to the unsubstituted 1H-pyrazole-3-carboxamide (XLogP3 = -0.6) [1][2]. This 0.4 log unit difference translates to a roughly 2.5-fold increase in predicted partition coefficient, indicating enhanced membrane permeability and altered distribution characteristics [3].

Medicinal Chemistry Physicochemical Properties Drug Design

Topological Polar Surface Area (TPSA) Differentiation: n-Methyl vs. Unsubstituted Pyrazole-3-carboxamide

The topological polar surface area (TPSA) for n-Methyl-1H-pyrazole-3-carboxamide is 57.8 Ų, which is 14.0 Ų lower than that of unsubstituted 1H-pyrazole-3-carboxamide (TPSA = 71.8 Ų) [1][2]. This reduction is directly attributable to the N-methyl substitution masking one hydrogen-bond donor site of the amide group [3].

Medicinal Chemistry Physicochemical Properties Bioavailability

Regioisomeric Differentiation: n-Methyl-1H-pyrazole-3-carboxamide vs. 1-Methyl-1H-pyrazole-3-carboxamide

n-Methyl-1H-pyrazole-3-carboxamide (CAS 701214-21-3) is a distinct regioisomer from 1-Methyl-1H-pyrazole-3-carboxamide (CAS 89179-62-4) . While both share the same molecular formula (C5H7N3O) and molecular weight (125.13 g/mol), their structural difference—methylation on the carboxamide nitrogen versus the pyrazole N1 nitrogen—leads to distinct hydrogen-bonding patterns and tautomeric equilibria [1]. The target compound possesses two hydrogen-bond donors (HBD = 2) from the pyrazole NH and amide NH, whereas the 1-methyl regioisomer has only one HBD, significantly altering its interaction with biological targets and its crystal packing [2].

Synthetic Chemistry Structural Biology Medicinal Chemistry

Scaffold Versatility: Class-Level Inference of n-Methyl-1H-pyrazole-3-carboxamide as a Building Block for Potent Inhibitors

While direct biological activity data for the isolated n-Methyl-1H-pyrazole-3-carboxamide core is not the primary differentiator, its value is established through its role as a foundational building block. Derivatives of the 1H-pyrazole-3-carboxamide scaffold have yielded compounds with sub-nanomolar potency. For instance, compound 8t (a derivative) exhibited an IC50 of 0.089 nM against FLT3, and compound 50 showed an IC50 of 0.213 nM [1]. In contrast, simpler, less-substituted analogs like 1-ethylpyrazole-3-carboxamide show much weaker activity (HIF-1 IC50 = 19.1 μM) [2]. This class-level inference underscores that the specific substitution pattern of the target compound provides a more advanced starting point for hit-to-lead optimization compared to the unsubstituted pyrazole core.

Drug Discovery Kinase Inhibition Structure-Activity Relationship

Validated Application Scenarios for n-Methyl-1H-pyrazole-3-carboxamide Based on Quantitative Differentiation


Synthesis of High-Potency FLT3 and CDK Inhibitors for Oncology Research

This compound serves as an optimal starting material for medicinal chemists developing FLT3 and CDK kinase inhibitors. As demonstrated by class-level evidence, derivatives based on this scaffold have achieved sub-nanomolar potency against FLT3 (IC50 = 0.089 nM) and CDK2/4, highlighting its utility in designing selective anticancer agents [1]. The quantified lipophilicity (XLogP3 = -0.2) and TPSA (57.8 Ų) provide a favorable physicochemical profile for oral bioavailability, a critical consideration in lead optimization.

Development of Cannabinoid Receptor (CB1) Modulators

The pyrazole-3-carboxamide scaffold, of which this compound is a key member, is a well-established template for CB1 receptor ligands, including the prototypic antagonist rimonabant [2]. The N-methyl carboxamide moiety is a crucial structural feature that influences binding affinity and functional activity. By procuring this specific building block, researchers can efficiently explore structure-activity relationships (SAR) around the pyrazole core, as demonstrated in studies that identified novel CB1 antagonists with in vivo efficacy [3].

Creation of Novel HIF-1 Signaling Inhibitors for Cancer Chemotherapy

Recent research has validated the 1-alkyl-1H-pyrazole-3-carboxamide moiety as a promising lead for inhibiting the HIF-1 signaling pathway, a major target in cancer chemotherapy [4]. The target compound's specific N-methyl group provides a strategic advantage over unsubstituted analogs by modulating hydrogen-bonding capacity and lipophilicity, which are key to achieving potent cellular activity (e.g., KUSC-5037, IC50 = 1.2 μM) and favorable drug-like properties [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for n-Methyl-1h-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.